molecular formula C18H18O2 B3979093 7-ethoxy-4-phenyl-3,4-dihydro-2H-naphthalen-1-one

7-ethoxy-4-phenyl-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B3979093
M. Wt: 266.3 g/mol
InChI Key: RDNAKEWKKOHTQU-UHFFFAOYSA-N
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Description

7-ethoxy-4-phenyl-3,4-dihydro-2H-naphthalen-1-one is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of an ethoxy group at the 7th position and a phenyl group at the 4th position on the naphthalenone core

Properties

IUPAC Name

7-ethoxy-4-phenyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-2-20-14-8-9-16-15(13-6-4-3-5-7-13)10-11-18(19)17(16)12-14/h3-9,12,15H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNAKEWKKOHTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(CCC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-4-phenyl-3,4-dihydro-2H-naphthalen-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 7-ethoxy-1-tetralone with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of 7-ethoxy-4-phenyl-3,4-dihydro-2H-naphthalen-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-4-phenyl-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the naphthalenone core to a fully saturated naphthalene derivative.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of 7-ethoxy-4-phenyl-2-naphthoic acid.

    Reduction: Formation of 7-ethoxy-4-phenyl-1,2,3,4-tetrahydronaphthalene.

    Substitution: Formation of 7-ethoxy-4-bromo-3,4-dihydro-2H-naphthalen-1-one.

Scientific Research Applications

7-ethoxy-4-phenyl-3,4-dihydro-2H-naphthalen-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-ethoxy-4-phenyl-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-tetralone
  • 3,4-dihydro-2H-naphthalen-1-one
  • 7-ethoxy-1-tetralone

Uniqueness

7-ethoxy-4-phenyl-3,4-dihydro-2H-naphthalen-1-one is unique due to the presence of both ethoxy and phenyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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